Phenol, diisononyl-
Description
Nomenclature and Structural Context in Academic Discourse
In academic and regulatory literature, Diisononyl Phthalate (B1215562) is commonly referred to by the acronym DINP. wikipedia.org It is not a single chemical entity but rather a complex mixture of isomers. industrialchemicals.gov.au The specific isomeric composition depends on the synthesis process of the isononyl alcohol used in its production. regulations.gov The primary chemical name is 1,2-Benzenedicarboxylic acid, diisononyl ester. nist.gov Due to the variable branched structures of the C9 alkyl chains, it is also identified as 1,2-Benzenedicarboxylic acid, di-C8-10-branched alkyl esters, C9-rich. wikipedia.orgindustrialchemicals.gov.au This complexity is reflected in its dual CAS Registry Numbers: 28553-12-0 and 68515-48-0, which correspond to different isomeric mixtures. industrialchemicals.gov.auwikipedia.org Structurally, DINP consists of a benzene-1,2-dicarboxylic acid (phthalic acid) core with two attached isononyl ester side chains. taylorandfrancis.comindustrialchemicals.gov.au
| Identifier Type | Identifier |
| Preferred IUPAC Name | 1,2-Benzenedicarboxylic acid, di-C8-10 branched alkyl esters, C9 rich wikipedia.org |
| Common Name | Diisononyl phthalate wikipedia.org |
| Acronym | DINP wikipedia.org |
| CAS Registry Numbers | 28553-12-0, 68515-48-0 wikipedia.org |
| EC Number | 249-079-5, 271-090-9 industrialchemicals.gov.au |
| Molecular Formula | C26H42O4 (average) industrialchemicals.gov.auwikipedia.org |
Historical Evolution of Research on DINP in Scientific Literature
Research into DINP evolved significantly as it became a primary replacement for other lower molecular-weight phthalates, such as di(2-ethylhexyl) phthalate (DEHP), due to health concerns associated with the latter. nih.govnih.gov Initially, studies focused on its efficacy as a plasticizer and its basic physicochemical properties. As its use became more widespread, the scientific focus shifted towards toxicology and environmental science.
Early toxicological studies in the late 20th century assessed its acute toxicity, finding it to be low. industrialchemicals.gov.au However, subsequent, more detailed research began to investigate long-term effects. By the early 2000s, extensive risk assessments were being conducted by regulatory bodies like the European Chemicals Bureau. industrialchemicals.gov.au These assessments spurred further research into its metabolism, revealing that DINP is rapidly metabolized into its monoester, monoisononyl phthalate (MNP), and then further oxidized into secondary metabolites which are excreted in urine. researchgate.net The development of advanced analytical methods allowed for human biomonitoring studies, which demonstrated ubiquitous exposure in the general population. researchgate.net This led to a new wave of research investigating potential links between DINP exposure and various health outcomes, particularly concerning its anti-androgenic and potential endocrine-disrupting properties. nih.govnih.gov
Current Academic Significance and Identification of Knowledge Gaps in DINP Studies
The current academic significance of DINP lies in understanding the risks associated with chronic, low-level human exposure. Research is concentrated on its potential as an endocrine disruptor, with studies investigating effects on reproductive health and development. nih.govnih.gov Animal studies have explored its impact on follicular atresia in fish and neurobehavioral changes in mice. nih.govfrontiersin.org The environmental fate of DINP is another critical area of study, with research focusing on its biodegradation in water and soil, where it is considered readily biodegradable under most aerobic conditions but may persist in low-oxygen environments. epa.gov
Despite a substantial body of research, several knowledge gaps remain. A primary challenge is assessing the health effects of the complex isomeric mixture that constitutes commercial DINP. regulations.gov While many studies have examined DINP as a whole, the specific toxicological profiles of its individual isomers are not well understood. There is limited in vivo evidence evaluating DINP in isolation for certain neurodevelopmental outcomes, as many studies have assessed it as part of a mixture of phthalates. nih.gov Furthermore, while its effects on aquatic organisms have been studied, there is a lack of toxicity data for avian and terrestrial plant species. epa.gov Continued research is necessary to fully characterize the dose-response relationships for subtle endocrine effects and to understand the potential for synergistic effects when co-exposure with other environmental chemicals occurs. nih.gov
| Property | Value | Reference |
| Molecular Weight | 418.6 g/mol | nih.gov |
| Appearance | Oily, viscous liquid | wikipedia.org |
| Density | ~0.975 g/cm³ (at 20 °C) | industrialchemicals.gov.au |
| Melting Point | ca. –50 °C | industrialchemicals.gov.au |
| Boiling Point | > 400 °C | industrialchemicals.gov.au |
| Water Solubility | <0.01 g/mL (at 20 °C); reported as low as 0.00061 mg/L | wikipedia.orgepa.gov |
| Vapor Pressure | 6 x 10⁻⁸ mmHg | industrialchemicals.gov.au |
| log Kow (Octanol-Water Partition Coefficient) | 8.8 - 9.6 | nih.govepa.gov |
| Flash Point | 221 °C | wikipedia.org |
| Autoignition Temperature | 380 °C | wikipedia.org |
Structure
3D Structure
Properties
CAS No. |
60238-09-7 |
|---|---|
Molecular Formula |
C24H42O |
Molecular Weight |
346.6 g/mol |
IUPAC Name |
2,3-bis(7-methyloctyl)phenol |
InChI |
InChI=1S/C24H42O/c1-20(2)14-9-5-7-11-16-22-17-13-19-24(25)23(22)18-12-8-6-10-15-21(3)4/h13,17,19-21,25H,5-12,14-16,18H2,1-4H3 |
InChI Key |
LSZFMPXLMKZIOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCC1=C(C(=CC=C1)O)CCCCCCC(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Diisononyl Phthalate
Industrial-Scale Synthetic Pathways for Diisononyl Phthalate (B1215562)
The industrial production of DINP is a two-stage process that begins with the synthesis of the precursor, isononyl alcohol, followed by its esterification with phthalic anhydride (B1165640). europeanplasticisers.eunih.gov
Isononyl alcohol (INA), the key precursor for DINP, is commercially produced through the hydroformylation of octenes. atamanchemicals.comwikipedia.org These octenes are typically generated by the dimerization of butenes. wikipedia.orgnpc.com.twaxens.net The "Polygas" process is one method used to produce a C8-C10 alcohol fraction that is C9-rich. europeanplasticisers.eu Another route utilizes n-butene as the starting material. europeanplasticisers.eu
The production of INA from octene involves several steps: formylation, hydrogenation, distillation, and refinement. npc.com.tw The LP Oxo℠ INA process, which relies on a proprietary ligand, is a modern method that offers lower operating costs compared to older high-pressure cobalt processes. matthey.com
Table 1: Isononyl Alcohol Production Methods
| Method | Description | Starting Material | Key Steps |
|---|---|---|---|
| Dimerization of Butene followed by Hydroformylation | Butenes are dimerized to form octenes, which are then hydroformylated to produce isononyl alcohol. wikipedia.orgnpc.com.twaxens.net | Butene | Dimerization, Formylation, Hydrogenation, Distillation, Refinement |
| "Polygas" Process | Produces a C8-C10 alcohol fraction, rich in C9 alcohols. europeanplasticisers.eu | C7-C9, C8-rich alkene | Not detailed in search results. |
DINP is synthesized through the direct esterification of phthalic anhydride with isononyl alcohol. europeanplasticisers.eugloballcadataaccess.org This reaction is typically carried out in a closed system at elevated temperatures, ranging from 140 to 250°C, and is accelerated by a catalyst. europeanplasticisers.eugloballcadataaccess.org
The process generally involves reacting phthalic anhydride with an excess of isononyl alcohol. nih.govgoogle.com For instance, one described method involves reacting 0.6 tons of phthalic anhydride with 1.8 tons of isononyl alcohol. benchchem.com The mixture is heated, and a non-acidic catalyst is added. google.com The reaction proceeds until the acid number drops to a specified level, for example, below 2mgKOH/g. google.com
Following the esterification, the excess isononyl alcohol is removed, often under reduced pressure. europeanplasticisers.eugloballcadataaccess.org The crude product is then subjected to purification steps, which typically include neutralization, water washing, and filtration, to yield the final DINP product. europeanplasticisers.eugloballcadataaccess.org
Table 2: Optimized Reaction Conditions for DINP Synthesis
| Parameter | Value/Condition | Source |
|---|---|---|
| Reactants | Phthalic Anhydride, Isononyl Alcohol | europeanplasticisers.eugloballcadataaccess.org |
| Temperature | 140-250°C | europeanplasticisers.eugloballcadataaccess.org |
| Catalyst | Typically an acid catalyst or a non-acidic catalyst. nih.govgoogle.com | nih.govgoogle.com |
Laboratory-Scale Derivatization Techniques and Analytical Standard Preparation
In a laboratory setting, the analysis of DINP and its metabolites often requires derivatization to enhance their volatility and thermal stability for techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov However, methods have been developed to analyze underivatized phthalate metabolites, simplifying the analytical procedure. nih.gov
For the preparation of analytical standards, highly pure DINP is required. sigmaaldrich.comfujifilm.com These standards are commercially available and are used to create calibration curves for quantifying DINP in various samples. fujifilm.comids.trade For example, calibration standards for phthalate analysis are typically prepared in a solvent like cyclohexane (B81311) at concentrations ranging from 0.05 to 10 µg/ml. ids.trade Certified Reference Materials (CRMs), such as those from the National Institute of Standards and Technology (NIST), are also used for quality control. ids.tradenist.gov
Analytical methods for detecting DINP often involve GC-MS. ids.trade Sample preparation can include cryogenic milling to create a powder, dissolution in a solvent like tetrahydrofuran (B95107) (THF), precipitation of polymers with hexane, filtration, and dilution with cyclohexane before injection into the GC-MS system. ids.trade
Mechanistic Investigations of DINP Synthesis Reactions
The synthesis of DINP via esterification of phthalic anhydride and isononyl alcohol proceeds through a two-step mechanism, similar to the synthesis of other phthalates like DEHP. researchgate.net The first step involves the formation of a monoester, mono-isononyl phthalate (MINP), which then reacts with a second molecule of isononyl alcohol to form the diester, DINP. researchgate.net
The reaction is an equilibrium process, and the removal of water, a byproduct of the reaction, is crucial to drive the reaction towards the formation of the diester product. The use of excess alcohol also helps to shift the equilibrium in favor of the product. nih.govgoogle.com
Mechanistic studies on the effects of DINP within biological systems have also been conducted. These studies are distinct from the synthesis mechanism but are relevant to understanding the compound's interactions. For instance, research has investigated the effects of DINP on cellular processes like DNA synthesis and apoptosis in hepatocytes. cpsc.govcpsc.gov
Environmental Dynamics and Fate of Diisononyl Phthalate
Occurrence and Spatial Distribution in Diverse Environmental Compartments
As a result of its continuous release from numerous consumer and industrial products, DINP is considered a ubiquitous environmental contaminant and has been detected in various environmental media globally. epa.govnih.gov
Presence and Concentrations in Aquatic Ecosystems (Surface Water, Groundwater, Sediment, Suspended Particulate Matter)
DINP is frequently detected in aquatic environments, with concentrations varying based on proximity to industrial and urban sources. epa.govepa.gov
Surface Water: Once released into aquatic systems, DINP's low water solubility means it is more likely to partition to other compartments, but it is still detected in surface waters. canada.ca For instance, a study of the U-Tapao Canal in Southern Thailand detected DINP in 65% of water samples, with concentrations ranging from non-detectable to 3.44 µg/L and a mean concentration of 2.12 µg/L. nih.gov The total average concentration of phthalate (B1215562) esters in the canal, including DINP, exceeded the 3 µg/L criterion recommended by the USEPA for the protection of aquatic life. nih.gov In zebrafish studies, surface water concentrations have been noted to range from 0.23 to 85 µg/L. nih.gov
Groundwater: Due to its properties, DINP is not expected to leach through soil into groundwater. canada.ca Studies near landfills have found DINP in the topsoil but not in the nearby groundwater, suggesting limited mobility and infiltration potential. epa.govregulations.gov
Sediment: With its strong tendency to adsorb to organic carbon, DINP preferentially accumulates in sediments. epa.gov This compartment is considered a major sink for DINP in aquatic systems. canada.caepa.gov
In the Rhine River in Germany, DINP concentrations in sediments were measured at 30, 220, 625, and 1460 ppb at four different sites. nih.govepa.gov
Sediments from the Neckar River in Germany showed concentrations of 430, 570, and 1050 ppb. nih.govepa.gov
A survey in Washington State tentatively identified DINP in two freshwater sediment samples at concentrations of 1,120–2,150 µg/kg dry weight (dw) and in three marine sediment samples at 601–698 µg/kg dw. wa.gov
In the U-Tapao canal, sediment concentrations of DINP ranged from non-detectable to 840 ng/g dw, with a mean of 332.65 ng/g dw. nih.gov
Urban sediments in another study showed DINP concentrations from 130 to 3,200 µg/kg. epa.gov
Suspended Particulate Matter (SPM): DINP released into water readily partitions to the suspended particulate fraction. canada.ca In several large river basins in Germany, concentrations of DINP in SPM collected between 2005 and 2006 ranged from 157 to 6,340 ng/g. regulations.gov
| Environmental Compartment | Location | Concentration Range | Reference |
|---|---|---|---|
| Surface Water | U-Tapao Canal, Thailand | ND - 3.44 µg/L | nih.gov |
| Sediment | Rhine River, Germany | 30 - 1460 µg/kg | nih.govepa.gov |
| Sediment | Neckar River, Germany | 430 - 1050 µg/kg | nih.govepa.gov |
| Sediment | Washington State, USA (Freshwater) | 1,120 - 2,150 µg/kg dw | wa.gov |
| Sediment | Washington State, USA (Marine) | 601 - 698 µg/kg dw | wa.gov |
| Sediment | U-Tapao Canal, Thailand | ND - 840 ng/g dw | nih.gov |
| Suspended Particulate Matter | German Rivers | 157 - 6,340 ng/g | regulations.gov |
Detection and Levels in Terrestrial Environments (Soil, Landfill Leachate)
Soil and landfill environments are significant reservoirs for DINP, primarily due to the disposal of DINP-containing products and the application of sewage sludge. epa.govepa.gov
Soil: DINP released into the air is expected to be deposited onto soil, and it is predicted to remain within this compartment. canada.ca Its strong sorption to organic matter suggests low mobility and unlikelihood of leaching. canada.caepa.gov One study reported DINP concentrations in soil from an urban area in China contaminated by landfill leachate to be up to 0.18 µg/kg. regulations.gov The study also noted that DINP was only found in the topsoil near the landfill. regulations.gov
Landfill Leachate: While landfills are a major source of environmental phthalates, the physical and chemical properties of DINP indicate it is unlikely to be present in high concentrations in leachate. epa.govregulations.gov Limited data from outside the United States show DINP concentrations in landfill leachates ranging from 1 to 70 µg/L. regulations.gov However, due to its high affinity for organic carbon, any DINP present in leachate is expected to have limited mobility in receiving soils and sediments. regulations.gov
Atmospheric Distribution and Deposition Patterns
DINP can be released into the atmosphere from various products, but it is not expected to persist in the gas phase. epa.gov It has a strong affinity for particulate matter and is expected to be removed from the atmosphere through wet and dry deposition. nih.govcanada.ca This deposition process leads to the distribution of DINP into terrestrial and aquatic environments, primarily soil and sediments. canada.ca In indoor environments, DINP is frequently detected in dust and on particulate matter. nih.govnih.gov Studies of office air have found that higher molecular weight phthalates like DINP are predominant in the inhalable particulate fraction. nih.gov
Environmental Transport and Inter-Compartmental Partitioning Behavior
The transport of DINP between environmental compartments is largely dictated by its physicochemical properties, particularly its hydrophobicity and low volatility. epa.govepa.gov
Sorption and Desorption Dynamics within Environmental Matrices
Sorption is a key process controlling the fate of DINP in the environment. researchgate.net Due to its high octanol-water partition coefficient (log Kow) and organic carbon-water (B12546825) partition coefficient (log Koc), DINP strongly sorbs to soil, sediment, and suspended solids. epa.govepa.gov This strong adsorption limits its bioavailability and mobility. canada.caresearchgate.net The process is often described by the Freundlich model, and studies on similar phthalates show that sorption is typically an exothermic physical process, with hydrogen bonds and ion exchange as the primary forces. ut.ac.ir While sorption can limit degradation by reducing bioavailability, some studies suggest that soil organic matter can, conversely, increase the degradation rate. researchgate.net
Leaching and Migration Potentials in Soil and Aquatic Systems
Soil: The potential for DINP to leach through soil is considered low. canada.ca Its strong affinity for organic carbon in soil particles means it is not mobile and is unlikely to contaminate groundwater. canada.caepa.govregulations.gov Any DINP that might be present in landfill leachates is also expected to be immobilized in the receiving soil and sediment. regulations.gov
Aquatic Systems: In aquatic environments, DINP's migration is primarily associated with the movement of particulate matter. canada.ca It partitions from the water column to suspended solids and benthic sediments, where it tends to accumulate. nih.govepa.gov The leaching of DINP from microplastics is a long-term source of this contaminant in aquatic systems. acs.orgresearchgate.net Studies have shown that while some amount of DINP leaches instantaneously from PVC microplastics, the majority is released slowly and continuously over very long periods, with desorption half-lives estimated to be greater than 500 years. acs.orgresearchgate.net The diffusion of the phthalate through the aqueous boundary layer around the plastic particle is the rate-limiting step for this leaching process. acs.orgresearchgate.net
| Process | Environmental Matrix | Behavior and Potential | Reference |
|---|---|---|---|
| Sorption | Soil, Sediment, Suspended Solids | Strongly sorbs to organic carbon, limiting mobility and bioavailability. | epa.govepa.govresearchgate.net |
| Leaching | Soil | Low potential; unlikely to leach into groundwater due to high sorption. | canada.caregulations.gov |
| Migration | Aquatic Systems | Primarily transported via suspended particulate matter; accumulates in sediment. | canada.caepa.gov |
| Leaching from Microplastics | Aquatic Systems | Slow, continuous, long-term release (half-life >500 years), acting as a persistent source. | acs.orgresearchgate.net |
Environmental Transformation and Degradation Pathways of Diisononyl Phthalate
Diisononyl phthalate (DINP), a complex mixture of isononyl esters of phthalic acid, is subject to various transformation and degradation processes in the environment. wikipedia.org These pathways, both abiotic and biotic, are crucial in determining the persistence and ultimate fate of the compound in different environmental compartments.
Abiotic Degradation Processes (e.g., Photolysis, Chemical Hydrolysis)
Abiotic degradation of DINP involves non-biological processes, primarily photolysis and chemical hydrolysis. epa.gov Research indicates that photolysis, or degradation by sunlight, is the principal abiotic pathway for DINP transformation in aquatic environments. nih.gov
One study evaluating the abiotic degradability of four phthalate acid esters (PAEs) in an aqueous phase over a pH range of 5 to 9 found that DINP's degradation was significantly catalyzed by photolysis. nih.gov The rate of photolytic degradation for DINP was notably higher than that of other tested PAEs, such as di-n-butyl phthalate (DBP) and di-ethylhexyl phthalate (DEHP). nih.gov Under experimental conditions mimicking natural sunlight, DINP was almost completely removed at pH 5 and 9 over a 140-day period. nih.gov In contrast, chemical hydrolysis of DINP, the process of breaking down the compound by reaction with water, proceeds at a much slower rate and is considered a less significant degradation pathway compared to photolysis. epa.govnih.gov
| Process | Key Findings | pH Influence | Half-Life (t1/2) |
| Photolysis | Main contributor to abiotic degradation in aquatic environments. nih.gov | Rate is higher in acidic (pH 5) and alkaline (pH 9) conditions compared to neutral pH. nih.gov | 32 - 140 days (under sunlight irradiation) nih.gov |
| Chemical Hydrolysis | Considered a minor degradation pathway for DINP compared to photolysis. nih.gov | Contributes to the overall abiotic degradation process. nih.gov | Not determined independently; included in overall abiotic half-life. |
Biotic Degradation Mechanisms
Biotic degradation, mediated by living organisms, is a primary mechanism for the removal of DINP from the environment. epa.gov DINP is generally considered to be readily biodegradable, particularly under aerobic conditions found in most aquatic and terrestrial environments. epa.gov However, under anaerobic or low-oxygen conditions, such as in subsurface sediments, the biodegradation potential is very low. epa.gov
Numerous studies have demonstrated the capability of microorganisms to degrade DINP. A consortium of saline soil bacteria (SSB), including the genera Serratia, Methylobacillus, Achromobacter, Pseudomonas, Stenotrophomonas, Methyloversatilis, Delftia, and Brevundimonas, has been shown to be highly effective. nih.gov Under optimal conditions of pH 7.0 and a temperature of 31°C, this bacterial consortium achieved almost complete (99%) biodegradation of DINP at a concentration of 500 mg L⁻¹ within 168 hours. nih.gov The degradation followed a first-order kinetic model, with a calculated half-life of 12.76 hours. nih.gov
Another study identified the bacterium Sphingobium chungbukense as being capable of efficiently degrading DINP. researchgate.net This bacterium transformed DINP into its primary metabolites, monoisononyl phthalate (MIP) and phthalic acid, which were subsequently degraded further. researchgate.net
| Microorganism(s) | Optimal Conditions | Degradation Efficiency | Kinetic Model/Half-Life |
| Saline Soil Bacterial Consortium (Serratia sp., Pseudomonas sp., etc.) | pH 7.0, 31°C, 500 mg L⁻¹ DINP nih.gov | 99% degradation in 168 hours nih.gov | First-order kinetic model; t1/2 = 12.76 hours nih.gov |
| Sphingobium chungbukense | pH 7.0, 30°C, 100 mg L⁻¹ DINP researchgate.net | Efficient degradation with a maximum specific rate of 4.12 mg L⁻¹ h⁻¹ researchgate.net | Not specified |
The biodegradation of DINP proceeds through the formation of several intermediate metabolites. The initial and primary step in both biotic and abiotic pathways is the transformation of the diester (DINP) into its monoester form, monoisononyl phthalate (MINP). epa.govresearchgate.net MINP is more soluble and bioavailable than its parent compound. epa.gov
Following the formation of MINP, further degradation occurs. In microbial degradation, four primary derived compounds have been identified: monoisononyl phthalate, methyl nonyl phthalate, iso-nonanol, and dimethyl phthalate. nih.gov Further metabolism can lead to the formation of phthalic acid. epa.govresearchgate.net Additionally, oxidative metabolic pathways can generate products such as carboxy-MINP, hydroxy-MINP, and oxo-MINP. industrialchemicals.gov.au The formation of these oxidation products appears to increase with higher initial concentrations of DINP, while hydrolysis to phthalic acid may decrease. industrialchemicals.gov.aunih.gov
| Metabolite | Parent Compound | Formation Pathway |
| Monoisononyl Phthalate (MINP) | Diisononyl Phthalate (DINP) | De-esterification (Biotic/Abiotic) epa.govnih.gov |
| Phthalic Acid | Monoisononyl Phthalate (MINP) | Hydrolysis (Biotic) epa.govresearchgate.net |
| Iso-nonanol | Diisononyl Phthalate (DINP) | De-esterification (Biotic) nih.gov |
| Methyl nonyl phthalate | Diisononyl Phthalate (DINP) | Biodegradation (Biotic) nih.gov |
| Dimethyl phthalate | Diisononyl Phthalate (DINP) | Biodegradation (Biotic) nih.gov |
| Oxidative Products (carboxy-MINP, hydroxy-MINP, oxo-MINP) | Monoisononyl Phthalate (MINP) | Oxidative Metabolism (Biotic) industrialchemicals.gov.au |
The microbial breakdown of DINP is facilitated by specific enzymatic pathways. The degradation process is understood to occur through the simultaneous action of de-esterification and β-oxidation. nih.govresearchgate.net
The initial step, de-esterification, involves the enzymatic hydrolysis of one of the ester bonds of the DINP molecule. regulations.gov This reaction, catalyzed by esterases, cleaves an isononyl alcohol group, resulting in the formation of the monoester, MINP. regulations.gov A second enzymatic hydrolysis step can then cleave the remaining ester bond to form phthalic acid and another alcohol molecule. regulations.gov
Following the initial de-esterification, the alkyl side chains can be further broken down through β-oxidation. nih.gov Under aerobic conditions, the central phthalic acid ring undergoes hydrolysis to form intermediates that can enter central metabolic pathways, such as the Krebs cycle, leading to the ultimate mineralization of the compound to carbon dioxide and water. epa.govregulations.gov
Chromatographic Separation and Detection Techniques
Chromatography, coupled with mass spectrometry, stands as a primary tool for the analysis of DINP. These methods offer the necessary separation power and sensitivity to handle complex samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Complex Matrices
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for the determination of phthalates, including DINP. restek.com The separation of DINP is challenging due to its existence as a complex mixture of isomers, which often results in an unresolved cluster of peaks rather than a single sharp peak. restek.comspectroscopyonline.com
Standard GC-MS methods operating in electron ionization (EI) mode often produce a common base peak ion at a mass-to-charge ratio (m/z) of 149 for many phthalates, which complicates individual quantification when isomers co-elute. restek.comnih.gov To overcome this, specific quantitation ions, though sometimes of low intensity, are used for unequivocal identification. For DINP, the unique extracted ion at m/z 293 is often monitored. restek.com
Advanced GC-MS techniques have been developed to enhance selectivity and sensitivity. For instance, GC coupled with triple quadrupole mass spectrometry (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides higher sensitivity and selectivity compared to single quadrupole GC-MS, especially for trace-level analysis in complex matrices like medical infusion sets. nih.gov In one such method, a mass-to-charge ratio of 293 was selected as the precursor ion for DINP to increase selectivity. nih.gov Another approach involves using positive chemical ionization (PCI) with ammonia, which generates higher intensity molecular ions (M+1), allowing for the determination of carbon number distributions among different commercial DINP products. nih.gov
The choice of the GC column's stationary phase is critical for achieving the best possible separation. Studies have compared various stationary phases, with Rtx-440 and Rxi-XLB columns demonstrating superior resolution for complex phthalate mixtures. restek.com
Key GC-MS Parameters for DINP Analysis:
| Parameter | Example Condition | Reference |
|---|---|---|
| Column | RXI-5MS (30M x 0.25mm x 0.25µm) | gcms.cz |
| Ionization Mode | Electron Ionization (EI) or Positive Chemical Ionization (PCI) with Ammonia | nih.gov |
| MS Detection | Scan/SIM mode or Triple Quadrupole (MRM) | nih.govgcms.cz |
| Quantitation Ion (EI) | m/z 293 | restek.com |
| Precursor Ion (MS/MS) | m/z 293 | nih.gov |
| Instrument Detection Limit | 0.320 µg/ml | nih.gov |
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) offers a viable alternative to GC, particularly for high-molecular-weight phthalates like DINP, where GC analysis can be challenging. thermofisher.com HPLC methods can provide improved resolution between isomeric phthalates such as DINP and Diisodecyl Phthalate (DIDP). thermofisher.com
A common setup involves a reversed-phase C8 or C18 column with gradient elution. thermofisher.com Detection is often performed using a photodiode array (PDA) or UV detector. nih.govgovst.edu For instance, an HPLC-PDA method has been validated for the quantification of ten phthalates, including DINP, in children's PVC toys, using a reversed-phase C18 column and detection at 226 nm. nih.gov This method demonstrated good accuracy, with recoveries ranging from 82.85% to 107.40%. nih.gov
For enhanced sensitivity and selectivity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). This is the method of choice for analyzing DINP metabolites in biological samples like urine. uq.edu.aunih.gov The use of Ultra-High-Performance Liquid Chromatography (UHPLC) can further improve separation efficiency and reduce analysis time. researchgate.net
Validated HPLC-PDA Method Performance for DINP:
| Parameter | Value | Reference |
|---|---|---|
| Concentration Range | 1-100 mg L-1 | nih.gov |
| Recovery | 82.85-107.40% | nih.gov |
| Limit of Detection (LOD) | 0.08 mg L-1 | nih.gov |
Specialized Spectroscopic and Electrochemical Detection Approaches for Phthalates (e.g., Absorptive Stripping Voltammetry if applicable to DINP metabolites)
While chromatographic methods are dominant, research into alternative detection techniques is ongoing. Electrochemical sensors, for example, offer potential for low-cost and rapid analysis. ccspublishing.org.cn A novel electrochemical sensor for DINP analysis was developed using a molecularly imprinted polymer (MIP). ccspublishing.org.cn This sensor demonstrated high selectivity and sensitivity for DINP, with a linear range of 50–1000 nmol/L. ccspublishing.org.cn
Absorptive Stripping Voltammetry (ASV) is another electrochemical technique that has been applied to the detection of phenolic compounds and could be explored for DINP metabolites. nih.govsemanticscholar.org ASV involves a pre-concentration step where the analyte accumulates into the electrode paste, followed by electrochemical quantification. semanticscholar.org This technique has shown promise for detecting molecules like THC in complex media. nih.gov While direct application to DINP metabolites is not widely reported, the principle could be adapted, especially for hydroxylated metabolites which may exhibit electrochemical activity. The primary urinary metabolites of DINP include mono(hydroxyisononyl) phthalate (MHINP), mono(oxoisononyl) phthalate (MOINP), and mono(carboxyisooctyl) phthalate (MCIOP), which are considered better biomarkers of exposure than the simple hydrolytic metabolite. nih.govnih.gov
Comprehensive Sample Preparation and Enrichment Strategies
Effective sample preparation is critical for accurate quantification of DINP, especially at trace levels in complex environmental and biological matrices. The goal is to extract and concentrate the analytes while removing interfering substances. mdpi.com
Solid-Phase Extraction (SPE) Protocols for Environmental Samples
Solid-Phase Extraction (SPE) is a widely used technique for cleaning up and concentrating organic contaminants from environmental samples like water. mdpi.comthermofisher.com It offers advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving reproducibility. mdpi.commdpi.com
The process involves passing a liquid sample through a solid sorbent material that retains the analytes of interest. thermofisher.com After washing away interferences, the analytes are eluted with a small volume of solvent. thermofisher.com For phthalate analysis in water, C18 cartridges are commonly used as the sorbent material. mdpi.comkoszalin.pl The efficiency of the extraction can be influenced by factors such as the type of sorbent and the pH of the sample. mdpi.com Automated SPE systems can enhance efficiency and reproducibility for large-volume samples. thermofisher.com However, challenges can arise; for example, one study noted that while automated SPE with a disk system worked well for DINP, a cartridge system resulted in poor reproducibility and low recovery for this specific phthalate. thermofisher.com
Comparison of SPE Sorbents for Phthalate Extraction:
| SPE Sorbent | Matrix | Performance Note | Reference |
|---|---|---|---|
| Sep-Pak C18 | Bottled Water | Showed the best extraction performance among several tested cartridges. | mdpi.com |
| Strata C-18 | Water / Landfill Leachate | Used for isolation of Di-n-butyl phthalate. | koszalin.pl |
| Resin-based COFs | Beverages and Water | Demonstrated high recovery (97.9-100.5%) and reusability. | mdpi.com |
Solid-Phase Microextraction (SPME) Applications for Trace Analysis
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is particularly useful for trace analysis. It involves exposing a fused-silica fiber coated with a stationary phase to a sample. The analytes partition from the sample matrix onto the fiber, which is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis.
SPME has been successfully used to extract various phthalate esters from water samples for GC-MS analysis. nih.gov The choice of fiber coating is crucial for extraction efficiency. For a range of phthalates, a 70-µm Carbowax-divinylbenzene fiber was found to be particularly suitable. nih.gov SPME is valued for its simplicity and sensitivity, making it a powerful tool for detecting low concentrations of phthalates in environmental samples. nih.gov
This article focuses on advanced analytical methodologies for the detection and quantification of the chemical compound Diisononyl Phthalate (DINP), a commonly used plasticizer.
Mechanistic Investigations of Diisononyl Phthalate Interactions in Biological Systems Excluding Human Clinical Data
In Vitro Cellular and Molecular Interaction Studies
In vitro models provide a controlled environment to dissect the specific molecular and cellular mechanisms through which Diisononyl Phthalate (B1215562) (DINP) interacts with biological systems. These studies have been instrumental in identifying the primary cellular targets and signaling cascades affected by DINP exposure, particularly in the context of metabolic regulation.
Effects on Cellular Processes and Signaling Pathways (e.g., Regulation of Lipid Metabolism in Preadipocyte Cell Lines)
Research utilizing murine preadipocyte cell lines, such as 3T3-L1, has demonstrated that DINP can directly influence adipogenesis—the process by which precursor cells differentiate into mature, lipid-storing adipocytes. The primary mechanism underlying this effect is the interaction of DINP with nuclear receptors of the Peroxisome Proliferator-Activated Receptor (PPAR) family, most notably PPARγ.
DINP functions as an agonist for PPARγ, meaning it can bind to and activate this receptor. PPARγ is widely recognized as the master regulator of adipocyte differentiation. Upon activation by a ligand like DINP, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. The binding of the DINP-activated PPARγ/RXR complex initiates a transcriptional cascade that drives the preadipocyte to exit the cell cycle and differentiate into a mature fat cell. A key phenotypic outcome of this process is the significant accumulation of intracellular lipids, which can be visualized and quantified in laboratory settings through staining techniques like Oil Red O. Therefore, the interaction of DINP with the PPARγ signaling pathway provides a direct molecular mechanism for its observed effects on the regulation of lipid metabolism and storage at the cellular level.
Analysis of Gene Expression and Protein Modulation (e.g., Pparγ, Pparα, C/EBPα, Fabp4, Fabp5, Fasn, Gata2)
The activation of the PPARγ signaling pathway by DINP leads to quantifiable changes in the expression of a suite of downstream genes and their corresponding proteins. These modulations are hallmarks of adipocyte differentiation and lipid metabolism.
Upregulation of Pro-Adipogenic Factors: Exposure of preadipocyte cell lines to DINP results in the increased expression of key transcription factors and adipocyte-specific genes.
Pparγ (Peroxisome proliferator-activated receptor gamma): As the direct target of DINP, its activity is enhanced, and in some models, its expression is auto-regulated, leading to further amplification of the adipogenic signal.
Pparα (Peroxisome proliferator-activated receptor alpha): While primarily associated with fatty acid catabolism in the liver, Pparα is also activated by DINP and contributes to lipid metabolism in other tissues.
C/EBPα (CCAAT/enhancer-binding protein alpha): This transcription factor works synergistically with PPARγ to lock in the terminally differentiated state of the adipocyte. Its expression is induced following PPARγ activation.
Fabp4 (Fatty acid-binding protein 4) and Fabp5 (Fatty acid-binding protein 5): These are target genes of PPARγ that encode for proteins responsible for transporting fatty acids across the cell membrane and within the cytoplasm. Their upregulation is a robust marker of mature adipocytes.
Fasn (Fatty acid synthase): The expression of this key enzyme involved in de novo lipogenesis (the synthesis of new fatty acids) is also increased, contributing to lipid accumulation.
Downregulation of Anti-Adipogenic Factors: Concurrently, DINP exposure facilitates the suppression of factors that inhibit adipogenesis.
Gata2 (GATA binding protein 2): This transcription factor acts as a repressor of adipogenesis by inhibiting the expression of Pparγ. The downregulation of Gata2 is a critical permissive step that allows the adipogenic program to proceed.
The table below summarizes the modulation of key genes involved in adipogenesis following exposure to DINP in vitro.
| Gene Symbol | Protein Name | Function in Adipogenesis | Observed Modulation by DINP |
|---|---|---|---|
| Pparγ | Peroxisome proliferator-activated receptor gamma | Master regulator of adipocyte differentiation | Activation / Upregulation |
| Pparα | Peroxisome proliferator-activated receptor alpha | Regulator of fatty acid metabolism | Activation / Upregulation |
| C/EBPα | CCAAT/enhancer-binding protein alpha | Synergizes with PPARγ to promote terminal differentiation | Upregulation |
| Fabp4 | Fatty acid-binding protein 4 | Intracellular fatty acid transport; marker of differentiation | Upregulation |
| Fabp5 | Fatty acid-binding protein 5 | Intracellular fatty acid transport | Upregulation |
| Fasn | Fatty acid synthase | Enzyme for de novo lipogenesis | Upregulation |
| Gata2 | GATA binding protein 2 | Inhibitor of adipogenesis (represses Pparγ) | Downregulation |
In Vivo Mechanistic Ecotoxicology in Non-Human Organisms
Studies in whole organisms allow for the investigation of DINP's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its integrated physiological effects in a complex biological system.
Physiological and Developmental Responses in Model Organisms (e.g., Placental Function and Growth in Animal Models)
In vivo studies using rodent models have investigated the mechanistic impact of DINP exposure during critical windows of development. Gestational exposure in rats has been shown to elicit responses in the placenta, a key organ regulating fetal growth and development. Investigations have focused on placental structure and function. Some studies have reported alterations in placental gene expression profiles following in utero DINP exposure, including changes in genes related to hormone steroidogenesis and nutrient transport.
For example, mechanistic studies have examined whether DINP exposure alters the expression of enzymes involved in testosterone (B1683101) synthesis within the fetal testis-placental unit. Such molecular changes within the placenta can influence the intrauterine environment. These placental responses are considered upstream mechanistic events that may be linked to downstream developmental outcomes, such as variations in fetal or neonatal growth parameters observed in some animal studies. The focus of these investigations is to understand the chain of biological events, from molecular interaction to physiological response, within the developing organism.
Applications and Industrial Research Perspectives of Diisononyl Phthalate
Polymer Science and Engineering: Fundamental Role as a Plasticizer
In the realm of polymer science, DINP is a general-purpose plasticizer valued for its ability to impart flexibility and pliability to otherwise rigid polymers. atamanchemicals.comatamanchemicals.com By integrating into the polymer matrix, DINP molecules position themselves between the polymer chains, reducing intermolecular forces and thereby increasing the material's flexibility and extensibility. greenchemindustries.comchemger.com This modification is crucial for a vast array of applications where rigid plastics would be unsuitable.
Key properties imparted by DINP include:
Enhanced Flexibility and Durability: DINP significantly improves the flexibility and longevity of plastic products. greenchemindustries.comthebrainyinsights.comvijayatraders.in
Thermal Stability: It maintains stability at elevated temperatures, making it suitable for products requiring heat resistance. chemger.com
Low Volatility: Its low evaporation rate ensures that it remains within the polymer matrix over time, contributing to the product's extended service life. greenchemindustries.comeuropeanplasticisers.eu
Chemical Stability: DINP exhibits good resistance to common chemicals, preserving material performance in diverse environments. chemger.com
Integration in Polyvinyl Chloride (PVC) Materials
Approximately 95% of DINP is utilized in PVC applications, making it a cornerstone of the flexible vinyl industry. industrialchemicals.gov.augreenfacts.org It is a primary plasticizer for PVC, meaning it is highly compatible and can be used in large quantities to achieve desired flexibility. atamanchemicals.commade-in-china.com The addition of DINP to PVC formulations transforms the rigid polymer into a versatile material suitable for a wide range of products. atamanchemicals.com
Table 1: Major Applications of DINP in PVC Products
| Application Category | Specific Products |
| Building and Construction | Vinyl flooring, roofing membranes, wall coverings, electrical wire and cable insulation, waterproofing membranes. chemicalsafetyfacts.orgatamanchemicals.comthebrainyinsights.comwikipedia.orgchemger.com |
| Automotive | Interior and exterior components, vehicle undercoating, cable covers, vinyl upholstery. greenchemindustries.comatamanchemicals.comthebrainyinsights.com |
| Consumer Goods | Garden hoses, footwear, synthetic leather goods, toys, pool liners. atamanchemicals.comatamanchemicals.com |
| Industrial | Flexible films, gaskets, carpet backing, adhesive tapes. greenchemindustries.comindustrialchemicals.gov.auindustrialchemicals.gov.au |
The selection of DINP in these applications is often due to its favorable balance of properties, including good performance at low temperatures and resistance to aging, which contributes to the durability of the final product. chemger.comeuropeanplasticisers.eu
Applications in Other Polymeric Systems (e.g., Rubbers)
While the majority of DINP is used in PVC, a notable portion is also employed in other polymeric systems, particularly rubber products. industrialchemicals.gov.auindustrialchemicals.gov.au In the rubber industry, DINP acts as a plasticizer to improve the flexibility and processing characteristics of various rubber formulations. greenchemindustries.comchemger.com Its use can be found in applications such as automotive tires and rubber hoses, where it enhances performance and durability. chemger.com Beyond rubbers, DINP is also utilized in acrylics and polyurethanes. thebrainyinsights.com
Formulation Chemistry in Lubricants, Adhesives, and Coatings
DINP's utility extends beyond its role as a primary plasticizer in solid polymers. It is also a key component in the formulation of various non-polymer products.
Adhesives and Sealants: In adhesives and sealants, DINP is used to modify viscosity, improve flexibility, and enhance adhesion. wikipedia.orgchemger.comriverlandtrading.com It helps in creating formulations suitable for bonding a variety of materials, including wood, metal, and plastics. riverlandtrading.com
Coatings and Inks: DINP is employed as a plasticizer in coatings, paints, and printing inks to provide flexibility to the dried film, preventing cracking and improving durability. atamanchemicals.comatamanchemicals.comchemger.com It also enhances the flow characteristics of these formulations. chemger.com Applications include furniture coatings, wall paints, and anti-corrosion paints. chemger.comgreenfacts.org
Lubricants: In the formulation of lubricants and greases, DINP can act as an additive to improve stability and performance. greenchemindustries.comeuropa.eu
Research on Material Performance, Durability, and Product Life Cycles Associated with DINP Incorporation
Research into the performance and durability of materials containing DINP highlights its contribution to product longevity. The low volatility of DINP is a key factor, as it reduces the loss of plasticizer from the product over time, a phenomenon that can lead to embrittlement and failure. greenchemindustries.comeuropeanplasticisers.eu This permanence is particularly important for products with long service life expectations, such as roofing membranes and electrical cable insulation. chemicalsafetyfacts.orgeuropeanplasticisers.eu
Development of Sustainable Alternatives and Replacement Strategies for DINP in Industrial Applications
In response to regulatory scrutiny and evolving market demands, there is ongoing research and development focused on sustainable alternatives to traditional phthalate (B1215562) plasticizers like DINP. uml.edu The primary drivers for this shift are concerns about potential environmental and health impacts. pishrochem.com
Several classes of alternative plasticizers are being explored and increasingly adopted in various applications:
1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH): Marketed as a non-phthalate alternative, DINCH has undergone extensive toxicological assessment and is considered a safe option for sensitive applications such as toys, medical devices, and food contact materials. pishrochem.comnist.gov It is a prominent replacement for DINP in Europe. chemsec.org
Terephthalates (e.g., DEHT/DOTP): Di(2-ethylhexyl) terephthalate (B1205515) (DEHT), also known as dioctyl terephthalate (DOTP), is a popular non-phthalate plasticizer, particularly in the United States. chemsec.org It can replace DINP in a wide range of applications. chemsec.org
Bio-based Plasticizers: Derived from renewable resources like vegetable oils (e.g., epoxidized soybean oil) and citric acid (citrate esters), these alternatives offer the benefit of a reduced carbon footprint. pishrochem.com They are biodegradable and often considered safe for food packaging and medical uses. pishrochem.com
Polymeric Plasticizers: These are high-molecular-weight compounds, such as polyester (B1180765) adipates. pishrochem.com Their larger size reduces their mobility within the PVC matrix, leading to lower migration and leaching. pishrochem.com
Trimellitates (e.g., TOTM): Tris(2-ethylhexyl) trimellitate (TOTM) is used in applications that require high-temperature resistance, such as wires and cables. chemsec.org
The transition to these alternatives is a complex process that involves balancing performance requirements, cost-effectiveness, and safety profiles. uml.edupishrochem.com
Regulatory Science and Environmental Governance Frameworks for Diisononyl Phthalate
Environmental Monitoring and Surveillance Programs for DINP in Various Media
Diisononyl phthalate (B1215562) (DINP) has been detected in various environmental compartments, reflecting its widespread use and subsequent release into the environment. canada.ca Monitoring and surveillance programs, though not always specifically targeting DINP, often include it within broader analyses of phthalates in air, water, soil, and sediment.
Air and water are considered primary receiving media for DINP. canada.ca When released into the atmosphere, it is expected to partition into soil and sediment through both wet and dry deposition. canada.ca In aquatic environments, its low water solubility and high potential for partitioning to organic carbon mean it will predominantly be found in sediment and suspended particulate matter. canada.ca DINP released to soil is likely to remain in that compartment with a low probability of leaching into groundwater. canada.ca
A Norwegian monitoring program, for instance, included phthalates in its 2017 scope, measuring their presence in both summer and winter air samples. miljodirektoratet.no In Canada, surveillance data has confirmed the presence of DINP in all environmental media, indicating a balance between emission inputs and degradation losses. canada.ca While DINP is not considered to be highly bioaccumulative, its presence has been measured in a variety of aquatic species, confirming its bioavailability. canada.causeforesight.io
The U.S. Environmental Protection Agency (EPA) has utilized models to estimate environmental concentrations of DINP. epa.gov These models, such as the Variable Volume Water Model – Point Source Calculator (VVWM-PSC) and AERMOD, are used to predict concentrations in surface water, sediment, and soil resulting from industrial and commercial releases. epa.govepa.gov The EPA's draft environmental exposure assessment highlighted that DINP can have a significant impact on aquatic species, particularly near industrial sites where it is released into water bodies. useforesight.io High concentrations of DINP have been found in sediments in various international locations. useforesight.io
The following table provides a summary of predicted environmental concentrations (PECs) for DINP in various media near release sources.
Predicted Environmental Concentrations (PECs) of DINP
| Environmental Medium | Predicted Concentration | Location Context |
|---|---|---|
| Water | 45 µg/l | Near DINP production sites |
| Water | 16 µg/l | Near PVC processing sites |
| Water | 9 µg/l | Near polymer processing sites (non-PVC) |
| Water | 5-6 µg/l | Near sites using DINP in paints, sealants, and textiles |
Data sourced from GreenFacts. greenfacts.org
International and National Regulatory Classifications and Policy Frameworks (e.g., Substance of Very High Concern Status by ECHA, EPA Regulations)
Globally, regulatory bodies have taken significant steps to manage the risks associated with DINP. These actions are largely driven by concerns over its potential health and environmental effects.
In the European Union , the European Chemicals Agency (ECHA) has been actively involved in the regulation of DINP. While not currently on the Candidate List of Substances of Very High Concern (SVHC), DINP is subject to restrictions under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. industrialchemicals.gov.aueuropa.eu Specifically, there are restrictions on the use of DINP in toys and childcare articles that can be placed in the mouth by children. industrialchemicals.gov.aufoodpackagingforum.org A 2013 ECHA report concluded that there was no justification for re-examining these existing restrictions. foodpackagingforum.org
In the United States , the Environmental Protection Agency (EPA) has taken several regulatory actions concerning DINP under the Toxic Substances Control Act (TSCA). useforesight.ioblr.comlawbc.com In 2023, the EPA added a DINP category to the list of toxic chemicals subject to reporting under the Toxics Release Inventory (TRI). lion.comepa.gov This requires facilities that manufacture, process, or otherwise use DINP above certain thresholds to report their activities annually. lion.comepa.gov
The EPA has also conducted a risk evaluation for DINP. blr.comlawbc.comuseforesight.io The final risk evaluation, released in early 2025, determined that DINP presents an unreasonable risk of injury to human health under specific conditions of use, particularly for unprotected workers exposed to spray-applied adhesives, sealants, paints, and coatings containing DINP. blr.comlawbc.com Following this determination, the EPA is required to implement risk management actions to eliminate the unreasonable risk. blr.comuseforesight.io It is important to note that the EPA's risk evaluation did not identify risks to the environment that would contribute to the unreasonable risk determination. lawbc.com
Several U.S. states have also implemented their own regulations. For example, California has listed DINP under Proposition 65, and Minnesota has included it on their Chemicals of High Concern list. rubbernews.comnih.gov
The table below summarizes some of the key regulatory actions and classifications for DINP.
Key Regulatory Actions and Classifications for DINP
| Jurisdiction/Agency | Regulation/Classification | Key Provisions |
|---|---|---|
| European Union (ECHA) | REACH Annex XVII | Restricts the use of DINP in toys and childcare articles that can be mouthed by children to a concentration of 0.1% by weight. industrialchemicals.gov.aufoodpackagingforum.org |
| United States (EPA) | Toxics Release Inventory (TRI) | Requires facilities exceeding certain thresholds for manufacturing, processing, or using DINP to report annually. lion.comepa.gov |
| United States (EPA) | Toxic Substances Control Act (TSCA) | Final risk evaluation determined an unreasonable risk to unprotected workers under specific use conditions, mandating risk management actions. blr.comlawbc.comuseforesight.io |
| United States (California) | Proposition 65 | Lists DINP as a chemical known to the state to cause cancer. rubbernews.comnih.gov |
| United States (Washington) | Children's Safe Products Act | Lists DINP as a Chemical of High Concern to Children. nih.gov |
Environmental Risk Assessment Methodologies and Ecological Exposure Models (Excluding Human Health Risk Assessment)
The environmental risk assessment of DINP involves a combination of laboratory data, and environmental fate and transport modeling to estimate potential ecological effects. A core principle in these assessments is the comparison of predicted environmental concentrations (PECs) with predicted no-effect concentrations (PNECs).
The EPA's approach to assessing environmental risk under TSCA involves a comprehensive evaluation of environmental hazards and exposures. epa.gov For DINP, the EPA's environmental hazard assessment reviewed studies on its potential toxicity to aquatic and terrestrial organisms. epa.gov The assessment concluded that DINP has a low hazard potential in aquatic species based on standard laboratory tests, with few adverse effects observed at concentrations up to its solubility and saturation limits. epa.gov
Ecological exposure modeling is a critical component of the risk assessment process. The EPA utilizes models like the VVWM-PSC and AERMOD to estimate DINP concentrations in surface water, sediment, and soil resulting from industrial and commercial releases. epa.govepa.gov These models consider the physical and chemical properties of DINP, such as its low water solubility and tendency to partition to organic matter, which indicate that soil and sediment are the primary environmental sinks. canada.caregulations.gov
A screening-level trophic transfer analysis is also conducted to estimate dietary exposure for aquatic and terrestrial organisms. epa.gov This involves modeling the transfer of DINP from soil, surface water, and sediment through the food web to representative species. epa.gov For instance, the EPA's assessment estimated DINP exposure concentrations in earthworms and their predators, as well as in aquatic organisms like mussels and fish, and their predators such as mink. epa.gov
In a Korean study, an ecological risk assessment was conducted for chemicals, including DINP, that could be released from recycled plastic products. koreamed.org This assessment used exposure models for soil and a hypothetical stream receiving runoff, and derived allowable leaching rates and content levels for DINP in the recycled products. koreamed.org The study found that the environmental risks were higher in the soil compartment compared to the hypothetical stream. koreamed.org
The following table outlines some of the key parameters and models used in the environmental risk assessment of DINP.
Parameters and Models in DINP Environmental Risk Assessment
| Component | Parameter/Model | Description |
|---|---|---|
| Exposure Modeling | Variable Volume Water Model – Point Source Calculator (VVWM-PSC) | Used by the EPA to model DINP concentrations in surface water, benthic pore water, and sediment. epa.gov |
| Exposure Modeling | AERMOD | Used by the EPA to model DINP concentrations in soil via air deposition near facilities. epa.gov |
| Bioaccumulation | Bioaccumulation Factor (BAF) | A predicted BAF is used to estimate the concentration of DINP in aquatic organisms. epa.gov |
| Hazard Assessment | Predicted No-Effect Concentration (PNEC) | Derived from ecotoxicity data to determine a concentration below which adverse effects are not expected to occur. In many cases for DINP, PNECs could not be derived due to a lack of observed adverse effects in laboratory tests. greenfacts.org |
| Risk Characterization | Trophic Transfer Analysis | Estimates the dietary exposure of DINP to organisms at different levels of the food web. epa.gov |
Emerging Research Frontiers and Future Directions in Diisononyl Phthalate Studies
Exploration of Novel Biodegradation and Environmental Remediation Technologies
The pervasive nature of diisononyl phthalate (B1215562) (DINP) as an environmental contaminant has catalyzed research into innovative methods for its removal. nih.gov Biodegradation, which harnesses microorganisms to break down complex organic substances, is a promising, cost-effective, and eco-friendly strategy. researchgate.net Scientists are actively isolating and studying microbial strains with the ability to degrade DINP. nih.gov
A key research focus is identifying specific bacteria and fungi capable of using DINP as a source of carbon and energy. repositorioinstitucional.mx Studies have demonstrated that certain microorganisms can initiate degradation by hydrolyzing DINP's ester bonds, yielding monoisononyl phthalate and iso-nonanol. researchgate.net These intermediate compounds can be further broken down through subsequent metabolic pathways. researchgate.net For example, some bacterial consortia have shown the capacity for complete mineralization of DINP into carbon dioxide and water in controlled laboratory settings. The degradation of DINP has been found to follow a first-order kinetic model, with a reported half-life of 12.76 hours under specific conditions. nih.govresearchgate.net The degradation process is believed to occur through simultaneous de-esterification and β-oxidation pathways. nih.gov
In addition to biodegradation, advanced remediation technologies are under investigation to improve the efficiency of DINP removal from contaminated soil and water. nih.gov These technologies include:
Biostimulation: This method involves adding nutrients and oxygen to a contaminated site to stimulate the growth and activity of native microbial populations that can degrade contaminants.
Bioaugmentation: This strategy entails introducing specific, pre-selected microorganisms with known DINP-degrading capabilities into a contaminated environment to enhance the degradation process.
Phytoremediation: This approach uses plants to absorb, accumulate, or break down contaminants in soil and water. Certain plant species, along with their associated root-zone microbes, have demonstrated potential for the uptake and transformation of DINP.
Research is also exploring the genetic and enzymatic underpinnings of DINP degradation. A deeper understanding of the specific enzymes and metabolic pathways involved could enable the engineering of more efficient and robust microbial strains for bioremediation through genetic modification. The following table summarizes several microbial strains and their reported DINP degradation efficiencies.
| Microbial Strain(s) | Environmental Matrix | Degradation Efficiency (%) |
| Rhodococcus sp. | Activated Sludge | 98% of 200 mg/L in 48 hours researchgate.net |
| Bacterial Consortium | Saline Soil | 99% of 500 mg/L in 168 hours nih.gov |
| Burkholderia pyrrocinia B1213 | Mineral Salt Medium | 98.05% of 500 mg/L researchgate.net |
Development of Advanced Analytical Tools for Low-Level Detection and Speciation
The accurate quantification and characterization of DINP in various environmental and biological samples are essential for understanding its fate, transport, and potential risks. A significant challenge in DINP analysis is its complex isomeric nature, as "diisononyl phthalate" refers to a mixture of esters. industrialchemicals.gov.aunih.gov This complexity requires the development of sophisticated analytical methods that can detect low concentrations and differentiate between various isomers. nih.gov
Gas chromatography coupled with mass spectrometry (GC-MS) is a primary tool for DINP analysis. lcms.cz However, recent advancements are improving detection limits and selectivity. These include:
Two-Dimensional Gas Chromatography (GCxGC): This technique offers enhanced separation of complex mixtures by using two different chromatographic columns. When coupled with time-of-flight mass spectrometry (TOF-MS), GCxGC provides superior resolution of DINP isomers.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become a highly sensitive and specific method for determining DINP and its metabolites in biological samples like urine and blood. mdpi.com It often requires less sample preparation than GC-based methods.
Researchers are also developing novel sample preparation techniques to pre-concentrate DINP from complex matrices and remove interfering substances. Techniques such as solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE) provide high enrichment factors while minimizing solvent use. The identification of oxidative metabolites of DINP, such as mono(carboxyisooctyl) phthalate (MCIOP), mono(oxoisononyl) phthalate (MOINP), and mono(hydroxyisononyl) phthalate (MHINP), has been crucial, as they are considered better biomarkers for exposure assessment than the hydrolytic metabolite monoisononyl phthalate (MINP). nih.gov
The table below presents some advanced analytical techniques and their reported limits of detection (LOD) for DINP or its metabolites.
| Analytical Technique | Matrix | Analyte | Limit of Detection (LOD) |
| GC/MS | Food | Diisononyl phthalate (DINP) | 0.79 mg/kg researchgate.net |
| LC-MS/MS | Urine | Monoisononyl phthalate (MINP) | 0.36 ng/mL industrialchemicals.gov.au |
| LC-MS/MS | Urine | Oxidative Metabolites (e.g., MCIOP) | Geometric mean of 8.6 ng/mL detected nih.gov |
Understanding Complex Multi-Pollutant and Mixture Effects in Environmental Systems
In natural environments, organisms are typically exposed to a mixture of pollutants rather than a single chemical. uu.nl Consequently, a significant area of emerging research is the investigation of the combined effects of DINP with other environmental contaminants. nih.gov The toxicological effects of chemical mixtures can be additive, synergistic (greater than the sum of individual effects), or antagonistic (less than the sum of individual effects).
A realistic risk assessment requires an understanding of these interactions. For example, studies are examining the co-exposure of DINP with other phthalates, bisphenols, and persistent organic pollutants. Research indicates that combined exposure to multiple phthalates may result in cumulative effects on the endocrine system. nih.gov
To investigate these complex interactions, researchers are using a variety of methods:
In vitro bioassays: These laboratory-based tests utilize cell cultures to screen for the combined effects of chemical mixtures on specific biological pathways.
In vivo animal studies: These studies expose model organisms, such as fish or rodents, to defined chemical mixtures to observe the integrated effects on the whole organism. nih.govfrontiersin.org
Epidemiological studies: These studies examine associations between exposure to chemical mixtures and health outcomes in human populations. uu.nl
Another active area of research is the development of predictive models to estimate the toxicity of chemical mixtures based on the properties of their individual components. These models are essential for prioritizing high-risk chemical combinations for further study.
Innovative Approaches for Sustainable Synthesis and Application Alternatives in Green Chemistry
In response to environmental and potential health concerns associated with traditional phthalates, there is a growing focus on the principles of green chemistry to develop safer and more sustainable alternatives. grandviewresearch.com This includes both the development of alternative plasticizers and the creation of more environmentally friendly methods for synthesizing existing chemicals. mdpi.com
For DINP, research into greener synthesis pathways is aimed at reducing waste, minimizing the use of hazardous materials, and improving energy efficiency. This could involve using solid acid catalysts to replace corrosive liquid acids in the esterification process, which could lead to easier catalyst recovery and a reduced environmental footprint.
However, the main focus in this area is the development of bio-based plasticizers as alternatives to DINP. researchgate.net These alternatives are derived from renewable resources such as vegetable oils, starch, and cellulose. Some promising examples include:
Epoxidized soybean oil (ESBO): Already used as a plasticizer and stabilizer in PVC, ESBO is derived from a renewable source.
Citrates: Esters of citric acid, such as acetyl tributyl citrate (B86180) (ATBC), are considered less toxic and are used in sensitive applications like food packaging and medical devices.
Isosorbide esters: Derived from starch, these compounds show potential as effective plasticizers for PVC and other polymers.
The objective is to create alternatives that not only have a better environmental and toxicological profile but also match or surpass the performance of DINP in terms of flexibility, durability, and processability. The shift to these greener alternatives is a crucial step toward a more sustainable plastics industry. grandviewresearch.com
Q & A
Basic: What analytical techniques are recommended for identifying and quantifying diisononyl phenol in environmental or biological matrices?
Answer:
- Chromatographic methods (e.g., HPLC, GC-MS) are standard for separation and quantification. For example, liquid chromatography with UV detection (as in USP Fentanyl RS protocols) can be adapted using acetonitrile-based mobile phases and optimized column conditions .
- Sample preparation is critical: use liquid-liquid extraction (LLE) with solvents like methyl isobutyl ketone (MIBK) for phenol-containing matrices, referencing ternary phase equilibria data from NRTL model correlations .
- Calibration standards must account for matrix effects; prepare serial dilutions in relevant solvents (e.g., 0.1–10 mg/mL) and validate recovery rates via spiked samples .
Advanced: How can researchers design experiments to study the environmental fate of diisononyl phenol, considering its partitioning behavior and degradation pathways?
Answer:
- Partitioning studies : Use shake-flask methods to measure octanol-water (log Kow) and air-water partitioning coefficients. Reference NRTL model parameters for ternary systems (e.g., MIBK-water-phenol) to predict phase behavior under varying temperatures .
- Degradation kinetics : Apply Plackett-Burman experimental design to optimize variables (pH, temperature, microbial activity) and quantify main effects on degradation rates. Use ANOVA (α = 0.05) to identify statistically significant factors .
- Photocatalytic degradation : Follow protocols for phenol oxidation studies, ensuring reproducibility by documenting light source intensity, catalyst loading, and reaction time .
Basic: What are common sources of data contradictions in toxicity studies of diisononyl phenol, and how can they be mitigated?
Answer:
- Variability in exposure models : Differences in dose metrics (e.g., nominal vs. measured concentrations) or species-specific metabolic rates can skew results. Standardize protocols using EPA HPV Chemical Challenge Program guidelines for data collection .
- Matrix interference : Biological samples (e.g., serum) may contain co-eluting compounds. Use isotope dilution (e.g., dimethyl phthalate-d4) for internal calibration .
- Mitigation strategy : Conduct systematic reviews of regulatory assessments (e.g., EPA, EU REACH) to identify consensus endpoints and prioritize high-confidence datasets .
Advanced: How can computational models integrate physicochemical properties of diisononyl phenol to predict ecological risks?
Answer:
- QSAR models : Use molecular descriptors (e.g., log Kow, molar volume) to predict bioaccumulation potential. Validate against experimental bioconcentration factors (BCFs) from aquatic toxicity studies .
- Fugacity modeling : Incorporate partitioning coefficients and degradation half-lives to simulate environmental distribution. Calibrate models using monitoring data from contaminated sites .
- Uncertainty analysis : Apply Monte Carlo simulations to account for variability in input parameters (e.g., hydrolysis rates) and generate probabilistic risk estimates .
Basic: What methodological steps are essential for validating the stability of diisononyl phenol in long-term storage?
Answer:
- Accelerated stability testing : Store samples at elevated temperatures (e.g., 40°C) and monitor degradation products via GC-MS at intervals (e.g., 0, 30, 90 days). Compare with controls stored at -20°C .
- Humidity effects : Use desiccators or humidity-controlled chambers to assess hydrolytic degradation. Report buffer composition and ionic strength if aqueous stability is tested .
- Statistical validation : Calculate degradation rate constants using first-order kinetics and report 95% confidence intervals .
Advanced: How can researchers elucidate the metabolic pathways of diisononyl phenol in mammalian systems?
Answer:
- In vitro assays : Use liver microsomes (e.g., rat S9 fractions) to identify phase I/II metabolites. Employ LC-HRMS for untargeted metabolomics and annotate peaks using spectral libraries .
- Isotopic labeling : Synthesize <sup>13</sup>C-labeled diisononyl phenol to trace metabolic intermediates in urine or plasma .
- Data integration : Combine kinetic parameters (e.g., Vmax, Km) with PBPK models to predict in vivo clearance rates .
Basic: What statistical approaches are recommended for analyzing dose-response relationships in diisononyl phenol toxicity assays?
Answer:
- Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to dose-response data using software like R or GraphPad. Report EC50 values with standard errors .
- Benchmark dose (BMD) modeling : Apply EPA BMDS software to derive lower confidence limits (BMDL) for risk assessment .
- Outlier detection : Use Grubbs’ test or Dixon’s Q-test to identify and exclude anomalous data points .
Advanced: What strategies improve the sensitivity of diisononyl phenol detection in complex environmental samples?
Answer:
- Pre-concentration techniques : Use solid-phase extraction (SPE) with C18 cartridges and elute with acetonitrile:methanol (70:30). Optimize recovery rates via factorial design .
- Tandem mass spectrometry : Employ MRM mode on a QqQ instrument to enhance specificity. Validate limits of detection (LODs) using signal-to-noise ratios ≥3:1 .
- Matrix-matched calibration : Prepare standards in blank sample matrices to correct for ionization suppression/enhancement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
